4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride
Description
4-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride is a synthetic compound featuring a piperidine ring substituted at the 4-position with a 1,2,3-triazole moiety bearing a methoxymethyl group. This structure combines the rigidity of the piperidine scaffold with the versatile pharmacophoric properties of the 1,2,3-triazole ring.
Properties
IUPAC Name |
4-[4-(methoxymethyl)triazol-1-yl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-7-8-6-13(12-11-8)9-2-4-10-5-3-9;;/h6,9-10H,2-5,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIZOYKHCVNELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride is a compound of interest due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H16Cl2N4O
- Molecular Weight : 287.18 g/mol
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, particularly against gram-positive bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Kinase Inhibition | Selective inhibition of CDK6 | |
| Neuroprotective | Reduced seizure duration in models |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for several strains, with the compound showing potent effects at concentrations as low as 10 µg/mL against Staphylococcus aureus.
Case Study 2: Kinase Inhibition
In a series of experiments aimed at evaluating the compound's effect on cell proliferation, it was found to inhibit CDK6 effectively. This inhibition resulted in reduced cell cycle progression in cancer cell lines, suggesting potential as an anticancer agent. The IC50 value for CDK6 inhibition was reported at approximately 30 nM.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound has not been extensively studied; however, initial assessments suggest that it has favorable absorption characteristics. Toxicological evaluations indicate a low toxicity profile in rodent models, with no significant adverse effects observed at therapeutic dosages.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a triazole moiety. The methoxymethyl group enhances its solubility and bioavailability. Its molecular formula is with a molecular weight of approximately 302.22 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine have been studied for their effectiveness against various bacterial strains and fungi. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole-based compounds with potent antibacterial activity against resistant strains of Staphylococcus aureus .
Anticancer Properties
Triazoles have also been investigated for their anticancer potential. A notable study demonstrated that derivatives containing the triazole ring showed activity against cancer cell lines, including breast and lung cancer. The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation .
Neurological Applications
The compound's potential in treating neurological disorders has been explored, particularly in the context of demyelinating diseases such as multiple sclerosis. Triazole derivatives have shown promise in modulating neuroinflammatory responses, which are critical in such conditions .
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study focused on synthesizing various triazole derivatives, including 4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride. The synthesized compounds were evaluated for their antibacterial and antifungal activities using standard disc diffusion methods. Results indicated a significant zone of inhibition against several pathogens, supporting the compound's potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation, researchers conducted a SAR analysis on triazole-containing piperidine derivatives. The study revealed that modifications to the methoxymethyl group significantly influenced the biological activity of the compounds. It was found that optimal substitution patterns enhanced both solubility and potency against target pathogens .
Comparison with Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)piperidine Dihydrochloride (CAS 1423028-48-1)
- Structure : Lacks the methoxymethyl group at the triazole’s 4-position.
- Molecular Formula : C₇H₁₃Cl₂N₄ (MW: 230.12 g/mol) .
- Key Differences : Absence of the methoxymethyl group reduces polarity and may decrease solubility in aqueous media. This simpler analog serves as a baseline for evaluating the impact of substituents on bioactivity.
4-(3-Phenyl-1H-1,2,4-Triazol-5-yl)piperidine Hydrochloride
4-(5-Methyl-1H-1,2,3-Triazol-1-yl)piperidine Dihydrochloride
- Structure : Methyl substituent at the triazole’s 5-position.
- Molecular Formula: Not explicitly stated, but estimated as C₈H₁₅Cl₂N₄ (MW: ~244.14 g/mol) .
- Positional isomerism (5-methyl vs. 4-methoxymethyl) may influence steric interactions in biological targets.
Physicochemical Properties and Stability
- Solubility: The methoxymethyl group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to non-polar substituents (e.g., methyl or phenyl) .
- Stability : Triazole-containing compounds generally exhibit stability in physiological media, but substituents like methoxymethyl may confer resistance to hydrolysis. For example, tert-butyl esters in related compounds degrade in simulated gastric fluid, whereas methoxymethyl’s ether bond is less labile .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
